
SB1495
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描述
SB1495 is a novel reversible covalent inhibitor of the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Ser245, a key factor in the insulin-sensitizing effect of PPARγ-targeted drugs.
常见问题
Q. Basic: What is the molecular mechanism of SB1495 in inhibiting PPARγ phosphorylation?
This compound is a reversible covalent ligand that inhibits PPARγ phosphorylation at Ser273 by binding to the H2' region of the protein’s ligand-binding domain. Structural studies reveal interactions with key residues (e.g., Glu259 and Arg280) through hydrogen bonding and hydrophobic contacts, stabilizing a conformation that prevents phosphorylation . Experimental validation includes X-ray crystallography and competitive binding assays to confirm its binding specificity .
Q. Basic: How does the reversible covalent binding of this compound influence its inhibitory activity?
The tertiary-butyl-substituted cyanacrylamide group in this compound forms a reversible covalent bond with cysteine residues (e.g., Cys285) in PPARγ, enhancing binding affinity while allowing controlled dissociation. This design balances potency with reduced off-target effects compared to irreversible inhibitors. Methodologically, stability assays (e.g., mass spectrometry) and kinetic studies (e.g., surface plasmon resonance) are used to characterize reversibility .
Q. Basic: What experimental approaches validate this compound's specificity for Ser273 phosphorylation?
- In vitro kinase assays : Measure phosphorylation levels using PPARγ fragments and recombinant kinases.
- Structural analysis : Compare co-crystallization data of this compound-bound PPARγ with phosphorylated/unphosphorylated states .
- Computational docking : Predict binding modes and energy landscapes using tools like AutoDock or Schrödinger .
Q. Advanced: How can researchers optimize this compound's binding kinetics without triggering adverse effects?
Advanced optimization involves:
- Structure-activity relationship (SAR) studies : Systematic modification of the cyanacrylamide moiety to enhance binding entropy or reduce steric hindrance .
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over time to identify critical interaction points .
- In vivo toxicity screens : Use murine models to assess off-target effects on lipid metabolism or adipogenesis .
Q. Advanced: How to resolve contradictions in this compound's efficacy across different cellular models?
Contradictions may arise from variations in cell type (e.g., adipocytes vs. hepatocytes) or phosphorylation pathway crosstalk. Solutions include:
- Standardized protocols : Control for PPARγ isoform expression, cellular differentiation state, and kinase activity .
- Multi-omics integration : Combine phosphoproteomics with transcriptomics to map downstream signaling cascades .
Q. Advanced: What computational methods are critical for studying this compound's interaction dynamics?
- Docking simulations : Identify binding poses using software like Rosetta or GROMACS .
- Free-energy perturbation (FEP) : Quantify binding energy contributions of specific residues .
- Network pharmacology : Predict this compound’s systemic effects by modeling PPARγ interaction networks .
Q. Methodology: Designing a study to assess this compound's pharmacokinetics in preclinical models
- In vitro ADME assays : Measure solubility, plasma protein binding, and metabolic stability using liver microsomes .
- In vivo PK/PD modeling : Administer this compound in diabetic murine models and track plasma concentration-time profiles via LC-MS .
- Tissue distribution studies : Use radiolabeled this compound to quantify organ-specific accumulation .
Q. Methodology: Reproducing this compound's synthesis and bioactivity in academic labs
- Synthetic protocols : Follow stepwise procedures for cyanacrylamide conjugation and tert-butyl group introduction, as detailed in Park et al. (2018) .
- Characterization : Validate purity via HPLC and structural integrity via NMR/X-ray diffraction .
- Bioactivity confirmation : Replicate cell-based assays (e.g., PPARγ phosphorylation inhibition in 3T3-L1 adipocytes) .
Q. Methodology: Best practices for statistical analysis of this compound's dose-response data
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism .
- Error propagation : Calculate confidence intervals for IC50 values using bootstrap resampling .
- Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .
Q. Advanced: Translating this compound's in vitro findings to in vivo disease models
- Bioavailability enhancement : Use nanoparticle encapsulation to improve solubility and tissue penetration .
- Toxicity mitigation : Conduct RNA-seq to identify off-target gene regulation and refine dosing regimens .
- Longitudinal studies : Monitor insulin sensitivity and adipokine levels in diabetic mice over 12-week trials .
属性
分子式 |
C34H45N5O3 |
---|---|
分子量 |
571.766 |
IUPAC 名称 |
N-(3-((((1S,2R)-2-((E)-2-Cyano-4,4-dimethylpent-2-enamido)cyclopentyl)oxy)methyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide |
InChI |
InChI=1S/C34H45N5O3/c1-34(2,3)20-29(21-35)33(41)37-30-9-6-10-31(30)42-24-27-8-5-7-26(19-27)22-36-32(40)28-13-11-25(12-14-28)23-39-17-15-38(4)16-18-39/h5,7-8,11-14,19-20,30-31H,6,9-10,15-18,22-24H2,1-4H3,(H,36,40)(H,37,41)/b29-20+/t30-,31+/m1/s1 |
InChI 键 |
BUZJOXNDWIIWSG-PIBQMUJDSA-N |
SMILES |
O=C(NCC1=CC=CC(CO[C@@H]2[C@H](NC(/C(C#N)=C/C(C)(C)C)=O)CCC2)=C1)C3=CC=C(CN4CCN(C)CC4)C=C3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SB1495; SB-1495; SB 1495 |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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